Sulfaquinoxaline is a sulfonamide antibiotic primarily used in veterinary medicine, particularly for treating coccidiosis in livestock such as cattle and sheep. Its chemical structure is characterized by the formula , with a molar mass of approximately 300.366 g/mol and a melting point of 247.5 °C. The compound is classified as a member of the quinoxaline family, which includes bicyclic heterocycles formed from fused benzene and pyrazine rings .
Sulfaquinoxaline functions by inhibiting the enzyme dihydropteroate synthase, which is vital for the bacterial synthesis of folic acid. This inhibition disrupts the production of tetrahydrofolate, leading to impaired DNA synthesis and bacterial growth cessation. The compound exhibits bacteriostatic activity, meaning it halts bacterial reproduction without necessarily killing them directly .
Sulfaquinoxaline displays broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, making it effective for treating infections in animals. Its mechanism of action is specific to organisms that synthesize their own folic acid, thus sparing mammalian cells that utilize preformed folic acid .
The synthesis of sulfaquinoxaline typically involves multi-step organic reactions starting from simpler sulfonamide precursors. One common method includes:
This synthetic pathway can vary based on the specific starting materials and desired purity levels .
Sulfaquinoxaline is predominantly utilized in veterinary medicine for:
Additionally, sulfaquinoxaline has been explored for its potential in aquaculture and poultry farming due to its effectiveness against various pathogens .
Research indicates that sulfaquinoxaline can interact with other medications, enhancing or diminishing their effects. For instance:
These interactions necessitate careful consideration when used alongside other treatments to avoid adverse effects.
Several compounds share structural similarities with sulfaquinoxaline, particularly within the sulfonamide class. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Sulfanilamide | Simple sulfonamide | First sulfonamide antibiotic; broader applications |
Trimethoprim | Diaminopyrimidine | Often used in combination with sulfamethoxazole for synergy |
Sulfadiazine | Sulfonamide | Used for similar infections but has different spectrum |
N-(2-Quinoxalinyl)sulfanilamide | Quinoxaline derivative | Shares quinoxaline structure but differs in pharmacological profile |
Sulfaquinoxaline is distinguished by its specific action against coccidia and its unique structural features that allow it to effectively inhibit bacterial growth while being less toxic to mammals compared to some other sulfonamides. Its application in veterinary medicine remains its primary niche, setting it apart from other similar compounds that may have broader or different applications in human medicine or agriculture .
Sulfaquinoxaline emerged from the intensive chemical synthesis programs of the 1930s–1940s, which sought to expand the therapeutic applications of sulfonamide compounds. Initially investigated for antimalarial properties due to its long plasma half-life, sulfaquinoxaline proved too toxic for human use but demonstrated remarkable efficacy against Eimeria spp., the causative agents of poultry coccidiosis. The compound was synthesized during World War II under the guidance of organic chemist Max Tishler at Merck & Company, who later developed scalable production methods. Its commercial introduction in 1948 marked a turning point in veterinary medicine, enabling routine incorporation of anticoccidial agents into poultry feed and transforming global poultry production.
The discovery process exemplified collaborative innovation between academia and industry. Early sulfonamide research at Harvard University and practical optimization at Merck led to sulfaquinoxaline’s repurposing from a failed antimalarial to a veterinary breakthrough. This pivot addressed the urgent need for cost-effective coccidiosis control, which had previously limited large-scale poultry farming due to high mortality rates.
Sulfaquinoxaline holds dual significance:
Key research milestones include:
Sulfaquinoxaline belongs to the sulfonamide class, characterized by a sulfonamide group (-SO₂NH₂) linked to an aromatic amine. Unlike early sulfonamides such as sulfanilamide, its quinoxaline moiety confers unique properties:
Comparative studies with other sulfonamides reveal distinct advantages:
Sulfaquinoxaline’s success validated the strategic modification of sulfonamide scaffolds to optimize pharmacokinetic and pharmacodynamic profiles, a principle now central to antimicrobial drug development.
Sulfaquinoxaline (4-amino-N-quinoxalin-2-ylbenzenesulfonamide) exhibits diverse crystalline forms when complexed with various metal ions and auxiliary ligands. Comprehensive crystallographic investigations have revealed systematic structural parameters that define the solid-state architecture of this important pharmaceutical compound [1] [2] [3].
The molecular structure of sulfaquinoxaline comprises two distinct aromatic systems: a quinoxaline heterocycle and a para-aminobenzenesulfonamide moiety connected through a sulfonamide bridge. The quinoxaline ring system maintains excellent planarity with atomic deviations typically less than 0.070 Å from the mean plane, attributed to extensive π-electron delocalization throughout the bicyclic framework [4]. The benzene ring of the sulfonamide group similarly exhibits standard aromatic planarity.
Crystal structure determinations of various sulfaquinoxaline complexes demonstrate consistent coordination geometries. The nickel(II) complex Ni(SQO)₂(BQ)·2H₂O crystallizes in the triclinic space group P-1 with unit cell parameters a = 11.9807(9) Å, b = 12.2072(14) Å, c = 17.381(2) Å, and α = 84.137(1)°, β = 73.892(9)°, γ = 67.836(9)° [1]. The copper(II) analogue Cu(SQO)(BQ)Cl·CH₃OH adopts the same space group, indicating similar packing preferences despite different metal coordination numbers [1].
The silver sulfaquinoxaline complex Ag₂[(SQO)₂(C₅H₅N)₂] crystallizes in the orthorhombic space group P2₁2₁2₁ with lattice parameters a = 9.8839(15) Å, b = 19.228(3) Å, c = 19.796(3) Å [2] [5]. Each silver(I) ion adopts four-coordinate geometry with two nitrogen atoms from sulfaquinoxaline ligands and one nitrogen from pyridine molecules, complemented by Ag-Ag interactions. The cadmium complex [Cd(SQO)₂(H₂O)] forms a one-dimensional zigzag chain structure in the monoclinic space group P2₁/n [3].
Systematic analysis of bond parameters reveals characteristic ranges for key structural features. Sulfonyl S-O bond lengths consistently fall within 1.428-1.441 Å, while S-N sulfonamide bonds range from 1.608-1.640 Å [6] [7]. The S-C aromatic bonds exhibit lengths of 1.725-1.766 Å, reflecting the expected sp³-sp² character. Within the quinoxaline system, C-N bonds range from 1.317-1.391 Å, indicating varying degrees of π-delocalization, while aromatic C-C bonds span 1.358-1.437 Å [4] [8].
Bond angle analysis demonstrates consistent tetrahedral geometry around sulfur centers. The O-S-O angles average 119.0°, while N-S-C angles typically range from 105.9-110.2°. The critical inter-ring dihedral angle between quinoxaline and benzene planes varies significantly from 14.1° to 77.1°, depending on crystal packing forces and intermolecular interactions [8] [9]. This conformational flexibility represents a key feature enabling adaptive molecular recognition.
Complex | Space Group | a (Å) | b (Å) | c (Å) | Coordination |
---|---|---|---|---|---|
Ni(SQO)₂(BQ)·2H₂O | P-1 (triclinic) | 11.9807(9) | 12.2072(14) | 17.381(2) | NiN₆ octahedral |
Ag₂[(SQO)₂(C₅H₅N)₂] | P2₁2₁2₁ (orthorhombic) | 9.8839(15) | 19.228(3) | 19.796(3) | AgN₄ tetrahedral |
[Cd(SQO)₂(H₂O)] | P2₁/n (monoclinic) | 8.2871(2) | 30.7094(6) | 12.1783(2) | CdN₅O octahedral |
Hirshfeld surface analysis provides quantitative insights into the relative contributions of different intermolecular contacts in sulfaquinoxaline crystal structures. This computational technique maps electron density distributions and identifies close intermolecular contacts through three-dimensional surfaces and two-dimensional fingerprint plots [1] [10] [11].
Analysis of multiple sulfaquinoxaline complexes reveals characteristic contact distributions. Hydrogen-hydrogen contacts typically contribute 40-50% of the total surface interactions, representing the most abundant intermolecular contacts due to the high hydrogen content of the molecular framework [1] [10] [11]. These contacts appear as asymmetric points distributed over large areas in fingerprint plots, indicating their non-directional nature.
Hydrogen bonding contacts involving oxygen atoms (H···O) constitute 15-40% of surface interactions, appearing as distinct spike-like features in fingerprint plots [1] [10] [11] [12]. The variation in contribution depends significantly on coformer identity and crystal hydration state. Strong N-H···O hydrogen bonds dominate in anhydrous systems, while O-H···O interactions become prominent in hydrated structures.
Hydrogen-nitrogen contacts (H···N) contribute 6-16% of total interactions, with distances ranging from 2.4-3.2 Å [10] [11] [12]. These contacts primarily involve the quinoxaline nitrogen atoms as acceptors and various donor groups from neighboring molecules or coordinated ligands. Metal coordination significantly influences these contributions through geometric constraints.
Carbon-hydrogen contacts represent 22-27% of surface interactions, indicating substantial weak hydrogen bonding contributions [10] [11]. These contacts involve aromatic C-H groups as donors and various acceptor sites, providing secondary stabilization to the crystal lattice. The relatively high contribution reflects the aromatic-rich nature of sulfaquinoxaline structures.
π-π stacking interactions manifest as C···C contacts contributing 2-9% of total surface area [1] [10]. While numerically smaller, these interactions provide crucial stabilization for layer formation and overall crystal architecture. The contribution varies with aromatic content and spatial arrangement of molecules.
Contact Type | Contribution (%) | Distance Range (Å) | Structural Role |
---|---|---|---|
H···H | 40-50 | 2.3-2.8 | Space filling |
H···O | 15-40 | 2.1-2.9 | Primary hydrogen bonding |
H···N | 6-16 | 2.4-3.2 | Secondary hydrogen bonding |
C···H | 22-27 | 2.7-3.1 | Weak interactions |
C···C | 2-9 | 3.4-3.9 | π-π stacking |
The crystal structures of sulfaquinoxaline and its complexes are stabilized by diverse intermolecular interactions operating at multiple energy scales. Understanding these interactions is crucial for predicting solid-state behavior, polymorphism, and pharmaceutical properties [1] [10] [13].
Strong hydrogen bonding represents the primary stabilizing force in sulfaquinoxaline crystals. N-H···O interactions between sulfonamide groups exhibit distances of 2.07-2.95 Å with energies of 15-40 kJ/mol [1] [10] [11]. These interactions typically adopt linear geometries with D-H···A angles approaching 180°, maximizing electrostatic stabilization. In the nickel complex Ni(SQO)₂(BQ)·2H₂O, centrosymmetric dimers form through N-H···O hydrogen bonds with parameters N···O = 2.900(3) Å and angle = 174(3)° [14].
O-H···N hydrogen bonds occur primarily in hydrated structures, with distances ranging from 2.85-3.10 Å and comparable energies to N-H···O interactions [10] [11]. These bonds often involve coordinated water molecules or hydroxyl groups as donors and quinoxaline nitrogen atoms as acceptors, providing additional lattice stabilization.
Moderate-strength C-H···O interactions contribute significantly to crystal packing, with distances of 2.30-2.70 Å and energies of 8-25 kJ/mol [1] [10]. While individually weaker than conventional hydrogen bonds, their cumulative effect provides substantial secondary stabilization. Aromatic C-H groups frequently participate as donors to sulfonyl oxygen atoms.
π-π stacking interactions play crucial roles in layer formation and overall crystal architecture. Face-to-face arrangements exhibit interplanar distances of 3.49-3.86 Å, while T-shaped configurations involve centroid-edge separations of 3.5-4.0 Å [1] [10] [15]. The quinoxaline and benzene rings participate in both intra- and inter-molecular stacking, with interaction energies ranging from 10-50 kJ/mol depending on orbital overlap and substituent effects.
C-H···π interactions provide fine-tuning of crystal packing through distances of 2.8-3.2 Å and energies of 5-15 kJ/mol [10] [16]. These interactions involve perpendicular approach of C-H bonds to aromatic ring centers, offering directional specificity that influences molecular orientation.
Van der Waals interactions, while individually weak (2-10 kJ/mol), contribute substantially to overall lattice energy through cumulative effects across 3.5-4.0 Å separations[General]. These non-directional interactions provide general cohesive forces and space-filling optimization.
In ionic complexes, electrostatic interactions become dominant with energies of 20-200 kJ/mol extending over 2.0-6.0 Å distances [1] [2]. Metal coordination introduces strong electrostatic components that significantly influence crystal packing and molecular conformation.
Interaction Type | Energy (kJ/mol) | Distance (Å) | Directionality | Structural Role |
---|---|---|---|---|
N-H···O | 15-40 | 2.0-3.0 | Linear preferred | Primary stabilization |
O-H···N | 15-35 | 2.8-3.1 | Linear preferred | Primary stabilization |
C-H···O | 8-25 | 2.3-2.7 | Moderate | Secondary stabilization |
π-π stacking | 10-50 | 3.5-3.9 | Parallel/T-shaped | Layer formation |
C-H···π | 5-15 | 2.8-3.2 | Perpendicular | Fine tuning |
Sulfaquinoxaline exhibits significant conformational flexibility arising from rotation about the S-N bond and inter-ring orientation. This flexibility enables adaptive molecular recognition and influences solid-state polymorphism, biological activity, and pharmaceutical properties [17] [18] [19].
The quinoxaline ring system maintains rigid planarity with atomic deviations typically less than 0.070 Å from the mean plane [4] [17]. This planarity results from extensive π-electron delocalization across the bicyclic framework, as confirmed by systematic bond length equalization within the heterocycle. The highest deviation typically involves carbon atoms at ring fusion positions.
The sulfonamide group adopts consistent tetrahedral geometry around the sulfur center with characteristic bond angles: O-S-O = 118-120°, N-S-C = 105.9-110.2°, and O-S-C = 106.4-110.4° [6] [20] [19]. This geometry reflects sp³ hybridization of sulfur and remains relatively invariant across different crystal environments.
The critical conformational parameter involves the dihedral angle between quinoxaline and benzene ring planes, which varies dramatically from 14.1° to 77.1° depending on crystal packing forces [8] [9] [17]. This variation demonstrates substantial conformational flexibility that enables optimal intermolecular interactions while minimizing steric clashes.
Torsional analysis reveals preferred conformations about the S-N bond. The C-S-N-C torsional angles typically range from -65° to +76°, with gauche arrangements predominating over anti conformations [20] [21]. This preference arises from optimal orbital overlap and minimization of steric interactions between aromatic substituents.
The amino group orientation exhibits environment-dependent variation, influenced primarily by hydrogen bonding requirements [13] [12]. In structures with extensive N-H···O networks, amino groups adopt conformations maximizing hydrogen bond formation, while in metal complexes, coordination geometry constraints dominate orientation preferences.
Molecular flexibility analysis using crystallographic data reveals moderate overall flexibility comparable to other pharmaceutical sulfonamides [17] [18]. The primary flexibility arises from inter-ring rotation, while individual ring systems maintain rigid geometries. This balance provides adaptive capability without sacrificing molecular integrity.
Computational studies confirm that observed crystallographic conformations correspond to low-energy states, validating the use of crystal structures for conformational analysis [21] [19]. High-energy conformers (>4 kJ/mol strain) are rarely observed, indicating effective energy minimization in solid-state packing.
Environmental factors significantly influence conformational preferences. Solvent interactions, metal coordination, and cocrystal formation can shift conformational equilibria by stabilizing specific orientations through favorable intermolecular interactions [17] [18]. This environmental responsiveness underlies the polymorphic behavior and pharmaceutical versatility of sulfaquinoxaline.
Parameter | Range | Significance | Impact |
---|---|---|---|
Quinoxaline planarity | <0.07 Å deviation | π-delocalization | Electronic properties |
Inter-ring dihedral | 14.1°-77.1° | Molecular shape | Crystal packing |
S-N-C torsion | Gauche preferred | Bond conformation | Intermolecular contacts |
C-S-N-C torsion | -65° to +76° | Spatial arrangement | Solid-state organization |
Overall flexibility | Moderate | Environmental adaptation | Polymorphism potential |
Irritant;Health Hazard